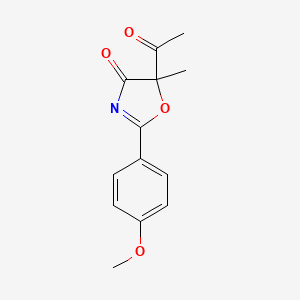
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one is a heterocyclic compound that features an oxazole ring substituted with acetyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with acetylacetone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Catalyst: Base such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.
Scientific Research Applications
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-phenyl-1,3-oxazol-4(5h)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Acetyl-2-(4-hydroxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one: Contains a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness
5-Acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4(5h)-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of acetyl, methoxyphenyl, and methyl groups in the oxazole ring provides a distinct chemical profile that can be leveraged in various applications.
Properties
CAS No. |
18354-43-3 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-acetyl-2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H13NO4/c1-8(15)13(2)12(16)14-11(18-13)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
MLCDCEYVXVYODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















